2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Description
2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound belongs to the class of selective CB1 receptor antagonists, which are used in the treatment of various neurological disorders.
Scientific Research Applications
- CDK4/6 Inhibition : 2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide (referred to as 7x) is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . CDK4/6 inhibitors disrupt signals that stimulate cancer cell proliferation, making them promising candidates for cancer therapy.
- Tumor Cell Apoptosis : 7x induces apoptosis in tumor cells at concentrations of approximately 30−100 nM . This property makes it a valuable tool for cancer research and potential drug development.
- Multikinase Inhibition : 7x exhibits inhibitory activity against both CDK4/CYCLIN D1 and ARK5 kinases . Researchers are exploring polypharmacological strategies to develop multikinase inhibitors with low toxicity profiles.
- CDK4/CYCLIN D1 Pathway : The cell cycle relies on accurate completion of specific phases. CDK4, along with its regulatory subunit cyclin D1, plays a crucial role in cell cycle progression . 7x’s inhibition of CDK4 may impact cell cycle dynamics.
- Pyrazinamide Derivatives : Although not directly related to cancer, pyrazinamide derivatives have been investigated for their anti-tubercular activity . The pyridopyrimidine scaffold in 7x could inspire similar structural modifications for tuberculosis drug development.
- Structure-Activity Relationship Trends : Researchers have analyzed over 150 novel cyano pyridopyrimidine compounds, identifying structure-activity relationship trends . Insights from 7x’s design may inform the development of other kinase inhibitors.
Cancer Therapy
Apoptosis Induction
Polypharmacological Approaches
Cell Cycle Regulation
Anti-Tubercular Research
Kinase Inhibitor Design
properties
IUPAC Name |
2-cyclopentyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(11-14-3-1-2-4-14)19-9-10-21-13-16(12-20-21)15-5-7-18-8-6-15/h5-8,12-14H,1-4,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSSWRGVKDCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide |
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